(+)-delta-Cadinene

Description

Contextualization within Sesquiterpene Chemistry

Sesquiterpenes are a diverse class of organic compounds characterized by their composition of three isoprene units, resulting in a molecular formula of C₁₅H₂₄. fishersci.belipidmaps.orguni.lumetabolomicsworkbench.org This class represents an extraordinary structural variety, with an estimated 300 different carbon skeletons and approximately 10,000 sesquiterpenes identified to date. fishersci.belipidmaps.org Their biosynthesis is initiated from farnesyl diphosphate (FPP), a 15-carbon precursor, through complex cyclization reactions catalyzed by a family of enzymes known as sesquiterpene synthases. fishersci.beuni.lumetabolomicsworkbench.orgresearchgate.net

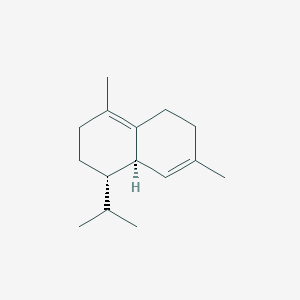

(+)-delta-Cadinene is specifically identified as a bicyclic sesquiterpene, belonging to the cadinene family. wikipedia.orgwikidata.org Its IUPAC designation is (1S,8aR)-4,7-dimethyl-1-(propan-2-yl)-1,2,3,5,6,8a-hexahydronaphthalene. wikipedia.orgwikidata.orguni.lu Structurally, it is defined by the presence of double bonds at the 4-4a and 7-8 positions, and an isopropyl group at the 1 position that is cis to the hydrogen at the adjacent bridgehead carbon, specifically the 1S,8aR-enantiomer. wikipedia.orgwikidata.orguni.lu The compound has a molecular weight of 204.35 g/mol . wikipedia.orgwikidata.orgnih.gov

Significance in Natural Product Research

This compound is widely distributed in nature, serving as a significant component of essential oils derived from various plant species. Its presence contributes to the distinct fragrance and potential biological properties of these natural extracts. wikipedia.orgwikidata.orgnih.govthegoodscentscompany.comnih.gov

Table 1: Notable Natural Sources of this compound

| Source Plant/Organism | Common Name | Reference |

| Juniperus oxycedrus L. | Cade juniper | wikipedia.org |

| Camellia sinensis | Tea plant | wikidata.org |

| Iris tectorum | Roof iris | wikidata.org |

| Gossypium hirsutum L. | Upland cotton | wikidata.orgthegoodscentscompany.comguidetoimmunopharmacology.org |

| Cinnamomum zeylanicum | Cinnamon | thegoodscentscompany.com |

| Melaleuca alternifolia | Tea tree | nih.govguidetopharmacology.org |

| Ocimum basilicum | Basilic (Basil) | nih.gov |

| Schinus molle L. | Peruvian peppertree | researchgate.netguidetopharmacology.orgacademicjournals.org |

| Psidium cattleianum | Strawberry guava | ms-editions.cl |

| Kadsura longipedunculata | Chinese medicinal plant | nih.gov |

The biosynthesis of this compound in plants, particularly in cotton (Gossypium species), involves a specific enzyme, (+)-δ-cadinene synthase (DCS). This enzyme catalyzes the cyclization of farnesyl diphosphate (FPP) to form (+)-δ-cadinene. researchgate.netthegoodscentscompany.com Research has shown that DCS is a "high-fidelity" terpenoid cyclase, producing (+)-δ-cadinene with high purity, typically greater than 98%. researchgate.net This biosynthetic step is crucial as (+)-δ-cadinene serves as a bicyclic intermediate in the synthesis of important plant defense compounds, such as the triterpene phytoalexin gossypol, which protects cotton plants from bacterial and fungal pathogens. researchgate.netthegoodscentscompany.com

Academic research has highlighted several biological activities associated with delta-Cadinene, including antimicrobial, anti-inflammatory, anticancer, and insecticidal/acaricidal properties. uni.lunih.govthegoodscentscompany.comnih.govguidetoimmunopharmacology.orgguidetopharmacology.orgmdpi.com

Detailed Research Findings:

Antimicrobial Activity: Studies have demonstrated the inhibitory effects of delta-Cadinene against various pathogens. For instance, it has shown activity against Streptococcus pneumoniae, a major cause of respiratory infections, with a minimal inhibitory concentration (MIC) of 31.25 µg/mL when isolated from Schinus molle fruit essential oil. researchgate.netguidetopharmacology.org Furthermore, delta-Cadinene, as a major component of essential oils, has exhibited activity against gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus. The lowest MIC values for Micrococcus luteus were reported at 7.46 µL/mL. mdpi.com Other studies indicate inhibitory effects against Escherichia coli and Bacillus cereus. guidetopharmacology.orgacademicjournals.orgms-editions.cl

Table 2: Reported Antimicrobial Activities of delta-Cadinene

| Microorganism | MIC Value (µg/mL or µL/mL) | Reference |

| Streptococcus pneumoniae | 31.25 µg/mL | researchgate.net |

| Micrococcus luteus | 7.46 µL/mL | mdpi.com |

| Staphylococcus aureus | Inhibitory effects observed | guidetopharmacology.orgacademicjournals.orgms-editions.clnih.gov |

| Escherichia coli | Inhibitory effects observed | guidetopharmacology.orgacademicjournals.org |

| Bacillus cereus | Inhibitory effects observed | guidetopharmacology.orgacademicjournals.orgms-editions.cl |

| Streptococcus pyogenes | 60 µg/mL (in essential oil) | nih.gov |

| Streptococcus agalactiae | 60 µg/mL (in essential oil) | nih.gov |

Anticancer Activity: Research indicates that delta-Cadinene possesses antiproliferative effects. It has been shown to inhibit the growth of human ovarian cancer cells (OVCAR-3) by inducing caspase-dependent apoptosis and cell cycle arrest. thegoodscentscompany.comguidetoimmunopharmacology.orgguidetopharmacology.org Specific mechanisms observed include cell shrinkage, chromatin condensation, nuclear membrane rupture, dose-dependent cell cycle arrest in the sub-G1 phase, PARP cleavage, and a significant increase in caspase-9 expression levels. guidetopharmacology.org

Acaricidal Activity: this compound has been reported to exhibit acaricidal activity, for instance, against Psoroptes cuniculi. guidetoimmunopharmacology.orgguidetopharmacology.org

Propriétés

IUPAC Name |

(1S,8aR)-4,7-dimethyl-1-propan-2-yl-1,2,3,5,6,8a-hexahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13,15H,5-8H2,1-4H3/t13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCYIEXQVQJBKY-ZFWWWQNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC(=C2CC1)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]2[C@@H](CCC(=C2CC1)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858792 | |

| Record name | (+)-d-Cadinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

120.00 to 121.00 °C. @ 9.00 mm Hg | |

| Record name | (+)-1(10),4-Cadinadiene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035084 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

483-76-1 | |

| Record name | δ-Cadinene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta-Cadinene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-d-Cadinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cadinene/delta | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .DELTA.-CADINENE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7848KI47OS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+)-1(10),4-Cadinadiene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035084 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ecological and Plant Defense Roles

Role as a Phytoalexin Precursor (e.g., Gossypol in Cotton)

(+)-delta-Cadinene serves as a crucial biosynthetic precursor for a class of defense compounds known as cadinane-type sesquiterpenes, prominently including gossypol, in cotton ( Gossypium hirsutum L.) plants. wikipedia.orgnih.govsippe.ac.cnicac.org Gossypol and its related sesquiterpene aldehydes function as phytoalexins, which are low-molecular-weight antimicrobial compounds produced by plants in response to infection or abiotic elicitors, providing both constitutive and inducible protection against various pests and diseases. nih.govsippe.ac.cnsippe.ac.cnnih.gov

The biosynthesis of these defense compounds initiates with the cyclization of farnesyl diphosphate (FPP) to this compound, a reaction catalyzed by the enzyme this compound synthase (CDNS; EC 4.2.3.13). wikipedia.orgnih.govicac.orgnih.gov This step is considered the first committed step in the cadinane-type sesquiterpene biosynthesis pathway and a likely control point. nih.govicac.org

In cotton, CDNS is encoded by a complex multigene family, which can be broadly categorized into two subfamilies: cad1-A and cad1-C. nih.govsippe.ac.cnnih.govscispace.comresearchgate.net These gene subfamilies exhibit differential regulation, with their expression patterns influencing the spatial and temporal accumulation of sesquiterpene aldehydes. For instance, transcripts of both cad1-C and cad1-A genes have been detected in developing cotton seeds, and their levels correlate with increased sesquiterpene cyclase activities and subsequent gossypol accumulation during seed maturation. scispace.comnih.gov This coordinated accumulation highlights the active biosynthesis of cadinene-type sesquiterpenoids in glanded cottonseeds, leading to the formation and storage of gossypol in specialized subepidermal pigment glands. nih.govsippe.ac.cnscispace.com

Induction in Response to Biotic Stressors (e.g., Fungal Pathogens, Bacterial Infection)

The expression of this compound synthase (CDNS) and the subsequent production of this compound and its derivatives are significantly induced in cotton plants upon exposure to various biotic stressors, forming a critical part of the plant's chemical defense machinery. nih.govsippe.ac.cnnih.govresearchgate.net

Fungal Pathogens: The presence of fungal pathogens or their elicitors triggers the induction of CDNS. For example, treatment of Gossypium arboreum stems with elicitors from Verticillium dahliae, a fungal pathogen causing verticillium wilt, activates the transcription of cad1-A genes. sippe.ac.cnresearchgate.net Similarly, in glandless Gossypium hirsutum cultivars, the cad1-C gene is activated by fungal elicitors, leading to the synthesis of sesquiterpene cyclase and the accumulation of sesquiterpene aldehydes. sippe.ac.cnresearchgate.net Beyond its role as a precursor, this compound itself possesses antifungal properties, contributing directly to plant defense. chemicalbook.comresearchgate.net

Bacterial Infection: this compound synthase activity is also observed to increase in cotton foliar tissues inoculated with phytopathogenic bacteria, such as Xanthomonas campestris pv. malvacearum, the causative agent of bacterial blight. nih.govsippe.ac.cnnih.govlookchem.comnih.gov Research has shown that the induction of CDNS mRNA and protein in response to bacterial blight infection in cotton cotyledons can be specifically blocked by antisense suppression of the cdn1-C4 gene, suggesting a direct involvement of this gene in the bacterial defense response. nih.govnih.gov The purification of this compound synthase from bacteria-inoculated cotton foliar tissue further underscores its induced role in bacterial defense. nih.gov

Influence on Plant-Pest Interactions

This compound and the sesquiterpenoids derived from it are integral to a plant's resistance against various pests. nih.govsippe.ac.cnnih.gov Gossypol, a major derivative, is well-documented for its insecticidal properties, contributing to the plant's defense against herbivory. sippe.ac.cn Studies specifically focusing on cotton have investigated the expression patterns of the this compound synthase gene family, highlighting its importance in enhancing pest resistance.

Beyond cotton, cadinene isomers, including this compound, have demonstrated insecticidal activities, positioning them as promising candidates for natural pest control agents. ontosight.ai For instance, this compound has been identified as a significant component in essential oils, exhibiting larvicidal efficacy against important mosquito vectors such as Anopheles stephensi, Aedes aegypti, and Culex quinquefasciatus. nih.gov

The larvicidal activity of this compound is noteworthy, as detailed in the table below:

Table 1: Larvicidal Activity of this compound Against Mosquito Vectors nih.gov

| Mosquito Species | LC50 (µg/mL) |

| Anopheles stephensi | 8.23 |

| Aedes aegypti | 9.03 |

| Culex quinquefasciatus | 9.86 |

Furthermore, this compound can act as an oviposition deterrent for mosquitoes, influencing their reproductive behavior and, consequently, pest populations. nih.gov The enzyme delta-cadinene synthase is also considered a key factor in understanding the complex interplay of cacao-insect resistance. researchgate.net Plants' release of volatile organic compounds (VOCs), which include this compound, serves as a defense mechanism against herbivory, capable of both reducing direct herbivory and signaling warnings to neighboring plants. researchgate.netfrontiersin.org

Contribution to Plant Volatile Organic Compounds (VOCs) and Chemical Communication

This compound is a naturally occurring sesquiterpene that contributes to the distinctive aroma and flavor profiles of various plant species, forming part of their volatile organic compound (VOC) emissions. lookchem.comfoodb.ca These VOCs are not merely incidental byproducts of plant metabolism; they play a crucial role in the intricate chemical communication networks within and between plants, and with other organisms in their environment. researchgate.netfrontiersin.orguliege.be

Plant VOCs, including this compound, are vital for defense against herbivory. When plants are under biotic stress, such as insect attack, they release a diverse array of VOCs. This emission can serve as a direct deterrent to pests, reducing herbivory, and also act as an airborne signal to warn neighboring, undamaged plants, stimulating their defense responses. researchgate.netfrontiersin.org

The presence and emission of this compound have been observed in various plant volatile profiles associated with defense. For instance, it is a major component in the essential oil of Cedrus atlantica, which exhibits broad-spectrum antimicrobial activity against gram-positive and gram-negative bacteria, as well as yeasts and fungi. mdpi.com

Table 2: Antimicrobial Activity of this compound (MIC values)

| Bacteria Species | MIC (µL/mL) |

| Staphylococcus aureus | 7.46 |

| Micrococcus luteus | 8.99 |

| Escherichia coli | 28.48 |

| Bacillus cereus | 0.4 |

| Bacillus subtilis | 0.2 |

Notably, the compound demonstrates higher efficacy against gram-positive bacteria. In Cryptomeria japonica (Japanese cedar) heartwood essential oil, this compound is a dominant sesquiterpene hydrocarbon, and its presence is correlated with the oil's strong antifungal activities against wood decay fungi. researchgate.net While this compound is generally associated with defense, its highly concentrated emission during certain fungal mycelial interactions was noted not to be inhibitory to the tree pathogen Phytophthora ramorum, indicating context-dependent effects. mdpi.com

Advanced Chemical Synthesis and Derivatization Approaches

Enantioselective Synthesis Strategies

The most prominent enantioselective synthesis strategy for (+)-delta-Cadinene involves enzymatic biosynthesis, mimicking nature's highly specific pathways. The enzyme delta-Cadinene synthase (DCS), particularly from Gossypium arboreum (cotton), plays a central role in this process. wikipedia.orgwikipedia.orglipidmaps.org

DCS catalyzes the cyclization of (2E,6E)-farnesyl diphosphate (FDP) to yield this compound with remarkable fidelity, often exceeding 98% enantiomeric purity. wikipedia.orgwikipedia.orglipidmaps.org The catalytic mechanism is initiated by a magnesium-dependent ionization of FDP, leading to a bisabolyl cation intermediate. Subsequent cyclization pathways, which can involve either a 1,6- or 1,10-ring closure, ultimately form the cadinane skeleton with precise stereochemical control. wikipedia.orgwikipedia.org

Research has also explored protein engineering strategies to modify the activity of DCS. For instance, site-directed mutagenesis studies on the G helix of DCS, such as the W279A mutant, have demonstrated that single amino acid substitutions can alter the enzyme's product selectivity. This can lead to the preferential formation of other sesquiterpenoids, such as germacradien-4-ol, while still maintaining catalytic efficiency. lipidmaps.orgciteab.com This highlights the enzyme's crucial role in dictating the stereochemical outcome of the cyclization cascade.

Table 1: Enzymatic Synthesis of this compound by Delta-Cadinene Synthase (DCS)

| Substrate | Enzyme Source | Product | Stereochemical Fidelity | Key Cofactor | Reference |

| (2E,6E)-Farnesyl Diphosphate | Gossypium arboreum DCS | This compound | >98% | Mg²⁺ | wikipedia.orgwikipedia.orglipidmaps.org |

Biomimetic Approaches to Cadinane Skeletons

Biomimetic approaches aim to replicate natural biosynthetic pathways in a laboratory setting to construct complex molecular architectures like the cadinane skeleton. The enzymatic synthesis of this compound by DCS from (2E,6E)-farnesyl diphosphate is itself a prime example of a biomimetic strategy, directly mirroring the natural process. wikipedia.orgwikipedia.orglipidmaps.org

Beyond enzymatic methods, acid-catalyzed cyclization of specific precursors can also be considered biomimetic, as terpene synthases often operate by generating and manipulating carbocation intermediates in a manner analogous to acid catalysis. Germacrene D, a sesquiterpene abundant in various plant species, has been shown to undergo acid-catalyzed cyclization to yield delta-cadinene. wikipedia.orgfishersci.se This process involves a sigmatropic shift induced by Lewis acids, forming a cadinanyl cation intermediate. However, such non-enzymatic rearrangements of germacrene D typically result in racemic delta-cadinene due to non-stereospecific protonation during the quenching of the cation. wikipedia.org

The biosynthesis of complex natural products, such as gossypol in cotton, further exemplifies biomimetic principles, where delta-cadinene serves as a key intermediate in a series of enzyme-catalyzed transformations. thegoodscentscompany.comnih.gov These pathways demonstrate nature's elegant strategies for constructing diverse terpenoid scaffolds from common precursors.

Acid-Catalyzed Rearrangements for Stereochemically Defined Isomers

Acid-catalyzed rearrangements provide a means to access stereochemically defined isomers of delta-cadinene, often by inducing specific cyclizations and shifts from related sesquiterpene precursors. This approach is particularly useful for preparing labeled compounds for biosynthetic studies.

For instance, deuterium-labeled delta-cadinene, essential for tracing biosynthetic pathways, has been prepared through acid-catalyzed rearrangements of (-)-alpha-cubebene and (+/-)-alpha-copaene. guidetopharmacology.org In these reactions, a deuterium atom was incorporated at the 7-position of the delta-cadinene molecule. The stereochemistry of the incorporated deuterium was found to be exclusively cis to the isopropyl group when derived from alpha-copaene, while it was predominantly trans (with 20% cis) when derived from alpha-cubebene. guidetopharmacology.org

As noted, the acid-catalyzed treatment of germacrene D with Lewis acids, such as BF₃·Et₂O, can also lead to delta-cadinene through a sigmatropic shift and subsequent cation quenching. wikipedia.org While this method often yields racemic mixtures, it underscores the role of carbocation rearrangements in forming the cadinane framework and offers a pathway for synthesizing various isomers, albeit without the high stereocontrol of enzymatic processes.

Derivatization Reactions for Research Purposes (e.g., oxidation, reduction, substitution)

This compound can undergo a variety of derivatization reactions, which are crucial for exploring its chemical reactivity, elucidating its structure-activity relationships, and synthesizing new compounds for research. Common derivatization approaches include oxidation, reduction, and substitution reactions. uni.lu

Oxidation: this compound can be oxidized using various reagents to introduce oxygen-containing functional groups. For example, strong oxidizing agents such as potassium permanganate or chromium trioxide can lead to the formation of epoxides or other oxygenated derivatives. uni.lu An example of an oxygenated derivative is 8-hydroxy-(+)-delta-cadinene. wikipedia.org In biological systems, the conversion of delta-cadinene to gossypol involves hydroxylation steps, such as those catalyzed by cadinene-7-hydroxylase. nih.gov

Reduction: The reduction of this compound can be achieved through catalytic hydrogenation. Using hydrogen gas in the presence of a palladium catalyst, the double bonds in the molecule can be saturated, resulting in the formation of hydrogenated derivatives. uni.lu

Substitution: While specific examples are less detailed in the provided information, this compound is capable of undergoing substitution reactions, which involve the replacement of one functional group with another. These reactions are essential for introducing diverse chemical moieties onto the cadinene scaffold for further investigation. uni.lu

These derivatization reactions enable researchers to systematically modify the this compound structure, providing insights into its chemical behavior and facilitating the development of novel compounds with tailored properties.

Molecular and Cellular Research on Biological Activities

Anti-inflammatory Potential

The anti-inflammatory potential of (+)-delta-Cadinene has been investigated through its effects on pro-inflammatory mediators, enzymes, and cytokines.

Research indicates that this compound demonstrates an ability to modulate inflammatory responses by inhibiting the release of key pro-inflammatory mediators. In cellular studies conducted on RBL-2H3 cells, treatment with compounds containing this compound was observed to inhibit the secretion of β-hexosaminidase and histamine. The inhibition of β-hexosaminidase release is a significant strategy to mitigate the degranulation process of mast cells, which are crucial cellular components in allergic and inflammatory reactions. tsijournals.com Histamine, another potent mediator, is released concurrently with β-hexosaminidase during mast cell degranulation. tsijournals.com This inhibitory effect suggests that this compound may play a role in managing allergic responses and inflammation.

Beyond the inhibition of mediator release, this compound has also been shown to influence the expression of specific pro-inflammatory enzymes and cytokines. Studies involving RBL-2H3 cells demonstrated that this compound reduced the expression levels of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). COX-2 is an enzyme critical for the biosynthesis of prostaglandins, which are lipid mediators that contribute significantly to inflammatory processes. TNF-α is a powerful pro-inflammatory cytokine that plays a central role in systemic inflammation and the pathogenesis of various inflammatory diseases. The capacity of this compound to downregulate the expression of these pivotal inflammatory markers further supports its potential as an anti-inflammatory agent.

Inhibition of Pro-inflammatory Mediators (e.g., β-hexosaminidase, histamine)

Other Investigated Biological Activities (e.g., Antioxidant, Analgesic)

In addition to its anti-inflammatory effects, this compound has been explored for other biological activities, including its antioxidant and analgesic properties.

Antioxidant Activity The antioxidant properties of this compound have been demonstrated in various in vitro studies. researchgate.net For example, cedar essential oil, in which this compound constitutes a major component (36.3%), exhibited a strong antioxidant effect, achieving 81.1% radical scavenging activity in the DPPH assay. mdpi.com Similarly, essential oil and cadinene sesquiterpene-rich extracts from Eupatorium adenophorum showed antioxidant activity comparable to established standards such as ascorbic acid, tert-butyl-4-hydroxy toluene (BHT), and gallic acid, indicating potent antioxidant capabilities. researchgate.net Furthermore, this compound was identified as a significant constituent (2.3%) in the essential oil of Eleutherococcus senticosus (Siberian ginseng) fruit, which demonstrated notable antioxidant activity in in vitro assays. japsonline.com Laboratory-prepared cinnamon essential oil, containing 3% this compound, also exhibited antioxidant effects. journalarrb.com

Analgesic Activity The analgesic potential of this compound has been investigated, particularly through studies on essential oils where it is a prominent component. The essential oil derived from Teucrium stocksianum, which contains 12.92% this compound as a major constituent, demonstrated "outstanding antinociceptive activity" in animal models. d-nb.info In an acetic acid-induced writhing test, the essential oil significantly inhibited abdominal constrictions. d-nb.info The observed inhibition percentages at various concentrations are detailed in the table below. Notably, at a dose of 80 mg/Kg, the essential oil achieved a 93% inhibition of writhing, which was more potent than the positive control, Diclofenac sodium, at 50 mg/Kg (70% inhibition). d-nb.info This evidence suggests that this compound contributes to the pain-relieving effects observed in essential oils containing this compound. semanticscholar.org, d-nb.info, mdpi.com, nih.gov

Table 1: Analgesic Activity of Teucrium stocksianum Essential Oil (containing this compound) in Acetic Acid-Induced Writhing Test

| Compound/Extract | Dose (mg/Kg) | Inhibition of Writhing (%) | Positive Control (Diclofenac sodium) |

| Teucrium stocksianum essential oil | 20 | 47 | 70% at 50 mg/Kg |

| 40 | 83 | ||

| 80 | 93 | ||

| 160 | 69 |

Analytical and Computational Methodologies in + -delta-cadinene Research

Chromatographic Techniques

Chromatographic methods are indispensable for the separation, identification, and quantification of (+)-delta-Cadinene, especially in complex natural extracts.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the identification and quantification of this compound in various samples, including plant extracts and enzyme assay products. This method separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass spectrometric detection for structural elucidation through fragmentation patterns. For instance, GC-MS has been effectively used to confirm the presence of this compound in extracts exhibiting antimicrobial properties.

Typical GC-MS analyses for this compound often employ non-polar capillary columns, such as DB-5, with specific temperature gradients. An example temperature program involves an initial oven temperature of 60°C, held for 1.5 minutes, then increased to 200°C at 25°C/min, and further to 300°C at 5°C/min. nih.gov The mass spectra of this compound exhibit characteristic ions, with a base peak often observed at mass-to-charge ratio (m/z) 161, and other significant ions at m/z 205, 204, 189, 162, 134, 119, and 105. nih.gov GC-MS is also crucial for analyzing the products of enzymatic reactions, such as those catalyzed by this compound synthase, to confirm the identity of the sesquiterpene produced. nih.govnih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is another effective analytical technique used for the identification and quantification of this compound, particularly in plant extracts. While GC-MS is preferred for highly volatile compounds like sesquiterpenes, HPLC offers advantages for less volatile or thermally labile compounds, or for samples requiring different separation mechanisms. For the analysis of this compound, HPLC typically utilizes a C18 reversed-phase column with UV detection, often at wavelengths between 210–230 nm. HPLC has also been employed in related research, such as the quantification of gossypol, a phytoalexin whose biosynthesis pathway initiates with this compound. nih.gov

Given that this compound is a chiral compound, Chiral GC-MS is critical for distinguishing and quantifying its enantiomers. This technique employs specialized chiral capillary columns that can separate enantiomers based on their differential interactions with the chiral stationary phase. For this compound, chiral-capillary GC has been used to verify its (+) enantiomeric form. nih.govnih.gov

Studies have utilized β-cyclodextrin columns or diethyl tertbutylsilyl-β-cyclodextrin columns for this purpose. nih.govtandfonline.comnih.gov For example, the (+) and (-) enantiomers of delta-cadinene can be resolved, with reported retention times of 37.9 min for the (-) enantiomer and 38.66 min for the (+) enantiomer under specific GC programs. nih.gov This allows for the determination of the enantiomeric distribution of delta-cadinene in various essential oils, providing insights into their origin and processing. tandfonline.comnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Characterization (e.g., NMR, X-ray Crystallography)

Spectroscopic methods provide detailed structural information about this compound and the enzymes involved in its biosynthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (e.g., 1H NMR, 13C NMR) and 2D NMR techniques, is fundamental for the structural elucidation and confirmation of this compound. Comparative NMR analysis has shown that the spectra of authentic this compound standards are identical to the products obtained from recombinant enzyme assays, confirming the compound's structure. nih.govnih.gov 2D NMR techniques, such as COSY, HSQC, and HMBC, are particularly useful for assigning complex proton and carbon signals and establishing connectivity within the molecule, especially for novel or isolated sesquiterpenes. researchgate.net

X-ray Crystallography plays a pivotal role in understanding the three-dimensional structure of proteins, particularly enzymes like this compound Synthase (DCS), which catalyzes the formation of this compound. The X-ray crystal structure of unliganded DCS from Gossypium arboreum has been determined at 2.4 Å resolution, and its complex with magnesium ions and a substrate analogue inhibitor (2-fluorofarnesyl diphosphate) at 2.75 Å resolution. nih.govnih.govcathdb.infoproteopedia.org These structures provide critical insights into the enzyme's catalytic mechanism, including the identification of unique metal binding motifs (e.g., D307DTYD311 and D451DVAE455) and conformational changes that occur upon substrate binding. nih.govnih.gov This structural information is invaluable for understanding the enzyme's high fidelity in producing this compound. nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are increasingly used to complement experimental studies, offering theoretical insights into the behavior and properties of this compound and its related biochemical processes.

Quantum chemical calculations are powerful tools employed to gain mechanistic insights into the biosynthesis and reactivity of this compound. These calculations, based on quantum mechanics, can elucidate the behavior of atoms during chemical reactions, predict reaction pathways, and understand the energetic feasibility of various steps. chemrxiv.orgnrel.gov

For instance, gas-phase quantum chemical calculations have been used to support the viability of the postulated mechanism for the formation of the bicyclic cadinyl skeleton from farnesyl diphosphate (FPP) via this compound Synthase. nih.gov These calculations help in understanding the intricate cyclization steps, hydride shifts, and deprotonation events involved in the enzymatic conversion. nih.gov Beyond biosynthesis, quantum chemical calculations are applied to study the molecular structure, physicochemical, and spectroscopic properties of this compound, providing a deeper understanding of its intrinsic characteristics and potential interactions. kallipos.gr Density Functional Theory (DFT) is a commonly used quantum chemical method for calculating reaction energies and exploring reaction mechanisms. nrel.gov

Homology Modeling of Sesquiterpene Synthases

Homology modeling is a computational technique extensively employed in the study of sesquiterpene synthases (STSs), the enzymes responsible for synthesizing diverse sesquiterpenoids like this compound. This approach is particularly valuable when experimental crystal structures of specific STSs are unavailable, as it allows researchers to infer structural information from related proteins with known three-dimensional structures wikipedia.orgresearchgate.net. Terpene synthases across various organisms, including plants, animals, fungi, and bacteria, share a common structural fold, and their protein structures tend to evolve at a slower rate than their sequences, making homology modeling a powerful tool for gaining insights into enzyme function and specificity wikipedia.orgresearchgate.net.

In the context of this compound research, homology models of this compound synthase have been instrumental in understanding the enzyme's catalytic mechanism and for protein engineering efforts. For instance, a homology model of cotton this compound synthase was utilized to investigate the critical role of the G helix in this compound formation nih.govfishersci.com. This structural insight facilitated rational design and random mutagenesis experiments, leading to the creation of a mutant enzyme (N403P/L405H) with altered product selectivity, shifting its primary product from this compound to germacrene D-4-ol nih.govfishersci.com.

Furthermore, homology modeling has been applied to fungal sesquiterpene synthases, such as Cop4 from Coprinus cinereus. Studies comparing homology models of Cop4 and Cop6, another fungal STS, suggested that differences in their active site binding pocket sizes might dictate their catalytic fidelities and product profiles. Notably, when expressed in E. coli, Cop4 was observed to produce delta-Cadinene and beta-copaene as major products nmppdb.com.ng. This highlights how homology modeling contributes to understanding the intricate cyclization pathways and product diversification catalyzed by these enzymes nmppdb.com.ngthegoodscentscompany.com.

In Silico Prediction of ADMET Properties

In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical preliminary step in drug discovery and natural product research, enabling the early assessment of a compound's pharmacokinetic and drug-like characteristics researchgate.netthegoodscentscompany.comwikipedia.orgresearchgate.netnih.govuni.lumcw.edumetabolomicsworkbench.orgchem960.com. This computational approach helps to minimize the high attrition rates of drug candidates by identifying compounds with undesirable ADMET profiles early in the development pipeline nih.govmetabolomicsworkbench.orgchem960.com.

ADMET predictions are often evaluated in conjunction with Lipinski's Rule of Five, a set of guidelines used to assess the "drug-likeness" of a chemical compound based on its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors thegoodscentscompany.comnih.govmcw.eduthegoodscentscompany.com. Compounds that adhere to these rules generally exhibit better oral bioavailability and membrane permeability.

Specific studies have applied in silico ADMET profiling to sesquiterpenes, including this compound and related compounds. For example, in an analysis of the essential oil from Knema angustifolia, which contained delta-Cadinene, several oxygenated sesquiterpenes were found to follow ADMET parameters and Lipinski's Rule of Five, suggesting their moderate bioactivity thegoodscentscompany.com. Similarly, delta-Cadinene was identified as a predominant constituent in the leaf essential oil of Piper trioicum, and its predicted ADMET profile was reported to be within the ideal range, supporting the essential oil's anti-proliferative activity uni.lu. Other sesquiterpenes, such as those from the marine sponge Dactylospongia elegans, have also undergone ADMET predictions to evaluate their potential as inhibitors of targets like dihydrofolate reductase (DHFR) wikipedia.org. Furthermore, sesquiterpene lactones have consistently demonstrated favorable ADMET profiles and drug-likeness in computational studies, indicating their potential as therapeutic agents thegoodscentscompany.comresearchgate.net.

Molecular Docking for Receptor-Ligand Interactions

Molecular docking is a powerful computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand) within the active site of a macromolecular target (receptor), typically a protein researchgate.netwikipedia.orgcenmed.comthegoodscentscompany.commetabolomicsworkbench.orgctdbase.org. This method is fundamental in structure-based drug design and virtual screening, offering insights into the molecular interactions that govern ligand-receptor complex formation cenmed.comctdbase.org. The strength of the predicted interaction is often quantified by a docking score or binding energy, where more negative values typically indicate a stronger and more stable association between the ligand and the target wikipedia.orgresearchgate.netcenmed.comthegoodscentscompany.commetabolomicsworkbench.org.

This compound and other sesquiterpenes have been extensively investigated using molecular docking to understand their potential biological activities. For instance, in a study focusing on the essential oil constituents of Plectranthus hadiensis, delta-Cadinene exhibited a favorable docking score of -6.3 kcal/mol against the bacterial protein 2X5O. This interaction was primarily attributed to hydrophobic contacts with residues such as LYS:137, ILE:140,148, PHE:72, LEU:141, PRO:184, and TYR:144 thegoodscentscompany.com. The absence of hydrogen-bonded interactions in this case was noted due to the scarcity of polar groups in the ligand thegoodscentscompany.com.

Molecular docking has also been employed to explore the interactions of delta-Cadinene with Plasmodium falciparum plasmepsin I (PfPMI) and PfPMII, key enzymes in malaria pathogenesis . Beyond delta-Cadinene itself, related cadinane sesquiterpenoids like delta-Cadinol and t-Cadinol, found in Knema angustifolia essential oil, demonstrated high binding affinities (e.g., -6.2 Kcal/mol for t-Cadinol and delta-Cadinol) when docked against human tau protein, a major causal factor in neurodegenerative diseases. Their affinities were comparable to that of Galantamine, an FDA-approved drug for Alzheimer's disease thegoodscentscompany.com. This suggests their potential as lead structures for developing oral drug candidates thegoodscentscompany.com. Furthermore, molecular docking studies have been crucial in identifying the inhibitory potential of various sesquiterpene lactones against targets such as the Bcl-xL enzyme and cannabinoid receptor type 2 (CB2), relevant in cancer and neurodegenerative diseases, respectively researchgate.netthegoodscentscompany.comresearchgate.net.

Bioinformatic Tools for Gene Family Analysis

Bioinformatic tools are indispensable for the genome-wide identification, characterization, and evolutionary analysis of gene families, particularly the terpene synthase (TPS) gene family, which includes the enzymes responsible for synthesizing sesquiterpenes like this compound Current time information in Linn County, US.guidetopharmacology.orgguidetopharmacology.orgmims.comthegoodscentscompany.comprobes-drugs.orgnih.gov. These tools provide a comprehensive understanding of gene structure, organization, and functional diversification.

Key bioinformatic analyses include:

Identification and Annotation: Using protein sequences of known TPS family members and Hidden Markov Model (HMM) profiles (e.g., PF01397 and PF03936), researchers can identify novel TPS genes within sequenced genomes guidetopharmacology.orgthegoodscentscompany.comprobes-drugs.org.

Physicochemical Characteristics: Tools like Expasy are used to predict properties such as molecular weight, theoretical isoelectric points, and amino acid composition guidetopharmacology.org.

Phylogenetic Analysis: Phylogenetic trees classify TPS genes into distinct subfamilies (TPS-a to TPS-h) based on sequence similarity and functional characteristics. The TPS-a subfamily is particularly relevant as it primarily encodes sesquiterpene synthases Current time information in Linn County, US.guidetopharmacology.orgmims.comthegoodscentscompany.com.

Chromosomal Distribution and Gene Structure: Tools like Tbtools and MCScanX help map gene locations on chromosomes and analyze exon-intron organizations, revealing insights into gene expansion mechanisms such as tandem and segmental duplications Current time information in Linn County, US.guidetopharmacology.orgguidetopharmacology.orgnih.gov.

Conserved Motif Analysis: Identification of conserved motifs, such as the aspartate-rich DDxxD and NSE/DTE motifs, is crucial as these coordinate essential Mg2+ cofactors in Class I terpene synthases and are vital for catalytic activity nmppdb.com.ngCurrent time information in Linn County, US.wikipedia.org. MEME is a common tool for motif discovery guidetopharmacology.org.

Subcellular Localization: Tools like WoLF PSORT predict the cellular compartments where TPS proteins are likely to function (e.g., chloroplasts or cytoplasm) guidetopharmacology.org.

Promoter Analysis: PlantCARE and similar tools identify cis-acting elements in gene promoters, which provide clues about gene regulation in response to various stimuli like hormones and stress guidetopharmacology.org.

The cotton this compound synthase, for instance, is encoded by a complex gene family that has been divided into cad1-A and cad1-C subfamilies based on homology. Southern blot analysis has revealed multiple members of the cad1-C subfamily and a single member of the cad1-A subfamily in the Gossypium arboreum genome, indicating the complexity and expansion of this gene family wikidata.orgmetabolomicsworkbench.org. The expression patterns of these genes, along with sesquiterpene biosynthesis, contribute to the chemical defense mechanisms in cotton plants wikidata.orgmetabolomicsworkbench.org.

Bioinformatic tools like "search_TPS" (a PERL script-based tool) utilize HMMER searches against curated databases of TPS profile HMMs to classify TPS proteins based on their predicted products (mono-, sesqui-, or diterpenes), even for uncharacterized enzymes probes-drugs.org. This capability is vital for functional assignment in the vast genomic data now available probes-drugs.orgnih.gov.

Biotechnological and Genetic Engineering Applications

Targeted Genome Editing for Biosynthesis Modulation (e.g., Gossypol Reduction in Cottonseed)

Targeted genome editing strategies have been successfully employed to modulate the biosynthesis of sesquiterpenoids, particularly for reducing undesirable compounds like gossypol in cottonseed. Gossypol, a toxic terpenoid derived from (+)-delta-Cadinene, limits the utilization of cottonseed as a food and feed source despite its high protein content. The enzyme this compound synthase (DCS) catalyzes the first committed step in the biosynthesis of gossypol and other cadinane-type sesquiterpenes pnas.orgnih.govtandfonline.comnih.gov.

One notable application involves the use of RNA interference (RNAi) to specifically disrupt gossypol biosynthesis in cottonseed. By interfering with the expression of the delta-cadinene synthase gene during seed development, researchers have achieved significant reductions in cottonseed gossypol levels in a stable and heritable manner pnas.orgtandfonline.comnih.govgoogle.com. Crucially, this tissue-specific reduction does not diminish the levels of gossypol and related terpenoids in the foliage, floral parts, and roots, thereby preserving the plant's natural defense mechanisms against insect pests and diseases pnas.orgnih.govgoogle.com. This targeted approach addresses the long-standing challenge of making cottonseed safe for human and animal consumption while maintaining plant protection pnas.orgnih.gov.

Further research explores the potential of CRISPR/Cas9 technology for precise genome editing to achieve similar outcomes. A deeper understanding of the expression patterns of different this compound synthase gene family members during seed development is essential for effectively utilizing CRISPR/Cas9 to knock out gossypol specifically in seeds while retaining it in foliar tissues plantarchives.org.

Table 1: Impact of RNAi on Gossypol Levels in Cottonseed

| Target Gene | Method | Effect on Seed Gossypol | Effect on Foliar Gossypol | Source |

| δ-cadinene synthase | RNAi (seed-specific) | Significantly reduced (e.g., >97%) | Not diminished | pnas.orgtandfonline.comnih.govgoogle.com |

Directed Evolution and Mutagenesis of Sesquiterpene Synthases for Altered Function

Directed evolution and site-directed mutagenesis are powerful tools used to engineer sesquiterpene synthases, including this compound synthase, to alter their catalytic function, product specificity, or efficiency. Sesquiterpene synthases are known for their ability to catalyze complex cyclization reactions of farnesyl diphosphate (FPP) into a vast array of structurally diverse sesquiterpenes core.ac.ukrsc.orgacs.orgnih.gov. The promiscuous nature of some of these enzymes, coupled with the intricate carbocation rearrangements involved, makes their engineering a challenging yet rewarding endeavor core.ac.ukacs.org.

A prime example of altering the function of this compound synthase comes from studies on the enzyme from Gossypium arboreum. Through a combination of rational design and random mutagenesis (e.g., error-prone PCR), researchers successfully engineered this highly specific enzyme (which typically produces >98% this compound) to produce germacrene D-4-ol nih.govcore.ac.uknih.govresearchgate.netcaltech.edu.

Detailed research findings indicate that mutations within the G helix of this compound synthase play a critical role in product formation and selectivity core.ac.ukrsc.orgnih.govresearchgate.net. For instance, a mutant with amino acid substitutions N403P/L405H in the G helix maintained its specific activity but showed significantly higher selectivity (up to 93%) towards germacrene D-4-ol in vivo nih.govresearchgate.net. This demonstrates that subtle changes in the active site, particularly in regions like the G helix, can drastically alter the final product profile by influencing the carbocation intermediates and their quenching mechanisms acs.orgnih.govresearchgate.net.

Table 3: Engineered this compound Synthase Variants and Product Profiles

| Enzyme | Mutation | Primary Product (Wild-type) | Altered Product (Mutant) | Selectivity for Altered Product | Key Region Targeted | Source |

| This compound Synthase (Gossypium arboreum) | N403P/L405H | This compound | Germacrene D-4-ol | Up to 93% | G helix | core.ac.uknih.govresearchgate.net |

Such engineering efforts are crucial for expanding the chemical space of terpenes and enabling the biotechnological production of novel or high-value sesquiterpenoids for various industrial applications rsc.orgacs.org.

Future Directions and Research Gaps

Elucidation of Remaining Biosynthetic Pathway Details

While the initial enzymatic steps of (+)-delta-Cadinene biosynthesis, particularly the FPP cyclization by DCS, are reasonably understood, the complete biosynthetic cascade, especially downstream modifications, remains to be fully elucidated. wikipedia.org In cotton, this compound acts as a precursor for various cyclic secondary sesquiterpene aldehydes, including gossypol. sippe.ac.cn The conversion of this compound to 8-hydroxy-(+)-delta-cadinene is mediated by this compound-8-hydroxylase (CYP706B1), a cytochrome P450 mono-oxygenase. researchgate.neticac.org However, the subsequent biochemical transformations leading to compounds such as hemigossypol, gossypol, and heliocides necessitate a more comprehensive mapping. icac.org Further research is imperative to characterize and identify all enzymes involved in the intricate steps of cyclization, isomerization, chain elongation, hydrogen shifts, oxidation, and hydroxylation that contribute to the diversity of isoprenoid compounds. tandfonline.com Additionally, the physiological implications of the observed down-regulation of secondary terpenoid biosynthesis, particularly its connection to anthocyanin biosynthesis in developing petals, warrant deeper investigation. sippe.ac.cn

In-depth Exploration of Biological Mechanisms of Action in Vivo

Current understanding of the biological activities of this compound largely stems from in vitro and animal model studies. smolecule.com These studies indicate potential antimicrobial, anti-inflammatory, antioxidant, anticancer, and analgesic properties. smolecule.comresearchgate.netresearchgate.net However, a critical research gap exists in thoroughly exploring its precise mechanisms of action within living organisms (in vivo). smolecule.com For instance, while its antimicrobial activity is hypothesized to involve the disruption of pathogen cell membranes leading to cell lysis, this mechanism requires definitive in vivo validation. A comprehensive understanding of how this compound interacts with specific molecular targets and pathways in vivo is fundamental for substantiating its therapeutic promise and guiding the development of targeted applications. Recent pharmacophore mapping studies, which have identified two potential MAPK targets for this compound, offer promising starting points for future mechanistic investigations. nih.gov

Discovery of Novel Biological Activities

The inherent structural diversity of sesquiterpenoids like this compound suggests a broader range of as-yet undiscovered biological activities. researchgate.net While its established roles as an antibacterial, insecticidal, and anticancer agent are significant, further exploration could unveil entirely new applications. caymanchem.com Its noted potential in aromatherapy and as a natural pesticide in agriculture highlights existing avenues for expansion. smolecule.com Future research should prioritize high-throughput screening of this compound and its derivatives against a wider array of biological targets, encompassing various disease models and pest species, to identify novel pharmacological or agricultural uses. The investigation into its immunomodulatory activity, particularly its identification as a novel neutrophil agonist, also presents a compelling direction for discovering new therapeutic applications. nih.gov

Development of Sustainable Production Methods

The natural isolation of this compound from plants often yields limited quantities within complex mixtures of isomers, posing challenges for large-scale procurement. core.ac.uk Although enzymatic synthesis utilizing this compound synthase from plant sources is a common method, and chemical synthesis routes have been explored, there is a pressing need for more sustainable and efficient production methodologies. smolecule.com Metabolic engineering approaches, employing microbial hosts such as Saccharomyces cerevisiae and E. coli, have demonstrated success in heterologous expression and hold significant promise for enhancing production yields. tandfonline.com Continued research focused on optimizing these microbial systems, including addressing metabolic bottlenecks in precursor pathways and meticulously balancing upstream and downstream metabolic fluxes, is crucial for achieving economically viable and sustainable large-scale production. google.com

Advanced Engineering of Biosynthetic Pathways for Enhanced Yield or Novel Analogs

The advanced engineering of biosynthetic pathways presents a powerful strategy not only for boosting the yield of this compound but also for creating novel analogs with potentially superior properties. tandfonline.comcore.ac.uk While this compound synthase from Gossypium arboreum is highly specific, producing over 98% this compound, studies have shown that even minor mutations in terpene synthases can significantly alter their product profiles, opening avenues for directed evolution or rational design. core.ac.ukresearchgate.net For example, successful engineering of this compound synthase has led to the production of germacrene D-4-ol. core.ac.ukresearchgate.net Future research should leverage cutting-edge genetic engineering techniques, such as CRISPR-Cas systems, to precisely modify genes encoding key enzymes within the pathway. This could involve manipulating the expression of the this compound synthase gene family to reduce the formation of undesirable co-products (e.g., gossypol in cottonseed) while simultaneously increasing the desired this compound yield. icac.orgplantarchives.org Furthermore, exploring the promiscuous catalytic functions of other sesquiterpene synthases could provide valuable insights for designing novel terpene cyclases capable of producing new this compound derivatives or related compounds with tailored biological activities. core.ac.ukresearchgate.netukri.org

Q & A

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in cell-based assays?

- Methodological Answer : Apply nonlinear regression (e.g., sigmoidal dose-response curve) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For time-course data, employ mixed-effects models to account for repeated measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.